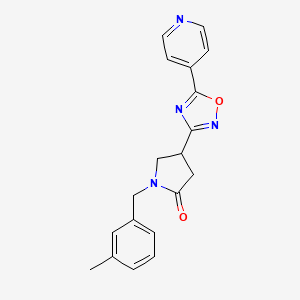

1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-3-2-4-14(9-13)11-23-12-16(10-17(23)24)18-21-19(25-22-18)15-5-7-20-8-6-15/h2-9,16H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWTYRIZDBXINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CC(CC2=O)C3=NOC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multiple steps:

Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methylbenzyl Group: This step may involve alkylation reactions using 3-methylbenzyl halides in the presence of a base.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and nitriles under dehydrating conditions.

Coupling of the Pyridinyl Group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling to introduce the pyridinyl moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrrolidinone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one would depend on its specific biological target. Potential mechanisms could include:

Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors.

Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.

Interaction with DNA or RNA: Binding to nucleic acids and influencing gene expression or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key analogs and their properties:

Key Observations

Antioxidant Activity: Analogs with electron-withdrawing groups (e.g., Cl, OH) on the phenyl ring and thioxo-oxadiazole show enhanced radical scavenging .

Anti-Alzheimer’s Potential: Compounds like 10b (4-methoxybenzyl-pyrrolidinone) exhibit acetylcholinesterase inhibition comparable to donepezil . The 3-methylbenzyl group in the target compound may similarly enhance blood-brain barrier penetration.

Halogen Effects : S343-0355 (Cl/F-substituted) highlights how halogens improve binding affinity but may increase toxicity risks . The target compound avoids halogens, favoring a methyl group for metabolic stability.

Pyridine Position : Pyridin-2-yl () vs. pyridin-4-yl alters electronic distribution. Pyridin-4-yl’s para-N may enhance hydrogen bonding in target interactions .

Benzodioxol vs. Methylbenzyl : The benzodioxol group in improves solubility via oxygen atoms, whereas the 3-methylbenzyl group in the target compound may prioritize lipophilicity for membrane permeability.

Research Findings and Hypotheses

- Pharmacological Targets : The pyridin-4-yl-1,2,4-oxadiazole moiety is common in kinase inhibitors (e.g., EGFR, VEGFR). The target compound may share this activity, warranting kinase panel screening.

- Metabolic Stability : The absence of labile groups (e.g., ester, thioxo) suggests better metabolic stability than compounds in or .

- Synthetic Feasibility : Analogs in and were synthesized via cyclocondensation of amidoximes with carboxylic acids, a pathway likely applicable to the target compound.

Biologische Aktivität

1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound features a pyrrolidinone core substituted with a 3-methylbenzyl group and a 5-pyridinyl-1,2,4-oxadiazole moiety. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The oxadiazole derivatives have shown promising antimicrobial properties against several bacterial strains.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : Some derivatives have been identified as potential neuroprotective agents.

The mechanisms through which 1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one exerts its effects vary based on the biological target:

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- Cancer Cell Inhibition : The compound may inhibit specific signaling pathways crucial for cancer cell survival and proliferation.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | 32 | 16 |

| Control (Standard Antibiotic) | 8 | 4 |

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia). The following table summarizes the IC50 values obtained:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| U937 | 10.38 | Inhibition of cell cycle progression |

Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one was compared with other oxadiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| Compound A | Moderate | 20 µM |

| Compound B | High | 12 µM |

| Target Compound | High | 15.63 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield?

- Methodology :

- Multi-step synthesis is typical, involving condensation reactions between pyrrolidin-2-one derivatives and oxadiazole precursors. Key steps include cyclization under reflux and coupling reactions.

- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to enhance solubility and reaction efficiency .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate intermediate formation. Microwave-assisted synthesis can reduce reaction times and improve yields .

- Purity control : Monitor intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (≥98% recommended) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, characteristic peaks for the oxadiazole ring appear at δ 8.5–9.0 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C₂₀H₁₉N₄O₂: 359.1506) .

- X-ray crystallography : Resolve crystal structure to validate spatial arrangement of functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodology :

- Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control variables like solvent concentration (e.g., DMSO ≤0.1% v/v) to minimize variability .

- Dose-response curves : Compare EC₅₀ values under identical conditions. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What experimental design principles apply to pharmacokinetic studies of this compound?

- Methodology :

- Split-plot design : Assign treatment groups (e.g., oral vs. intravenous administration) to main plots and sampling time points to subplots to account for temporal variability .

- Stability testing : Assess compound degradation in simulated biological fluids (e.g., pH 7.4 buffer at 37°C) via HPLC over 24 hours .

- Pharmacokinetic parameters : Calculate bioavailability (F) using AUC₀–∞ ratios and clearance rates (CL) via non-compartmental analysis .

Q. What strategies mitigate degradation during long-term storage?

- Methodology :

- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis of the oxadiazole ring .

- Excipient use : Add stabilizers like trehalose (5% w/v) to aqueous formulations to reduce aggregation .

- Periodic analysis : Conduct stability-indicating assays (e.g., UPLC-MS) every 6 months to monitor degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.